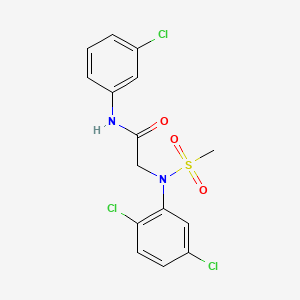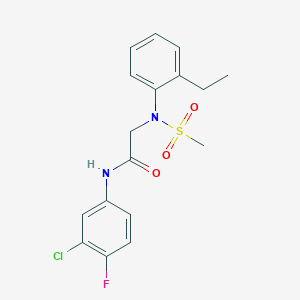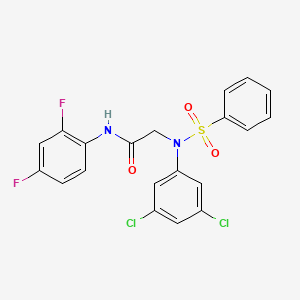
N~1~-(3-chlorophenyl)-N~2~-(2,5-dichlorophenyl)-N~2~-(methylsulfonyl)glycinamide
Vue d'ensemble
Description
N~1~-(3-chlorophenyl)-N~2~-(2,5-dichlorophenyl)-N~2~-(methylsulfonyl)glycinamide, also known as MK-677, is a selective agonist of the growth hormone secretagogue receptor (GHSR). It is a non-peptide compound that has been shown to increase growth hormone levels and insulin-like growth factor 1 (IGF-1) in humans. MK-677 has gained attention in the scientific community due to its potential applications in various fields such as sports medicine, aging, and obesity.
Mécanisme D'action
N~1~-(3-chlorophenyl)-N~2~-(2,5-dichlorophenyl)-N~2~-(methylsulfonyl)glycinamide works by stimulating the release of growth hormone (GH) and IGF-1 from the pituitary gland. It does this by binding to the GHSR, which is located on the surface of certain cells in the pituitary gland. When this compound binds to the GHSR, it activates a signaling pathway that leads to the release of GH and IGF-1.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound include increased GH and IGF-1 levels, increased lean body mass, increased bone mineral density, reduced muscle wasting, reduced body fat mass, and improved insulin sensitivity. These effects are mediated through the activation of the GHSR signaling pathway.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using N~1~-(3-chlorophenyl)-N~2~-(2,5-dichlorophenyl)-N~2~-(methylsulfonyl)glycinamide in lab experiments include its ability to stimulate GH and IGF-1 release, its non-peptide structure, and its oral bioavailability. The limitations of using this compound in lab experiments include its potential to cause side effects such as increased appetite and water retention, and its potential to interact with other medications.
Orientations Futures
For research on N~1~-(3-chlorophenyl)-N~2~-(2,5-dichlorophenyl)-N~2~-(methylsulfonyl)glycinamide include investigating its potential applications in other fields such as cancer, neurodegenerative diseases, and wound healing. Additionally, further studies are needed to determine the optimal dosing and duration of treatment with this compound, as well as its long-term safety and efficacy. Finally, the development of novel GHSR agonists with improved pharmacokinetic and pharmacodynamic properties may lead to the development of new therapies for various diseases.
Applications De Recherche Scientifique
N~1~-(3-chlorophenyl)-N~2~-(2,5-dichlorophenyl)-N~2~-(methylsulfonyl)glycinamide has been extensively studied in various scientific fields, including sports medicine, aging, and obesity. In sports medicine, this compound has been shown to increase lean body mass and muscle strength in elderly patients with hip fracture. In aging, this compound has been shown to improve bone mineral density and reduce muscle wasting in elderly patients. In obesity, this compound has been shown to reduce body fat mass and improve insulin sensitivity in obese patients.
Propriétés
IUPAC Name |
N-(3-chlorophenyl)-2-(2,5-dichloro-N-methylsulfonylanilino)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13Cl3N2O3S/c1-24(22,23)20(14-8-11(17)5-6-13(14)18)9-15(21)19-12-4-2-3-10(16)7-12/h2-8H,9H2,1H3,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUYNQBVTDHABOX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N(CC(=O)NC1=CC(=CC=C1)Cl)C2=C(C=CC(=C2)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13Cl3N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![7-(2-furylmethyl)-3-[3-(1H-imidazol-1-yl)propyl]-5,6-diphenyl-3,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-imine](/img/structure/B3544346.png)
![N~2~-(2-chlorobenzyl)-N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-(2-methoxyphenyl)glycinamide](/img/structure/B3544353.png)
![5-[4-(benzyloxy)-2-bromo-5-methoxybenzylidene]-2,4-imidazolidinedione](/img/structure/B3544357.png)

![N-(3-{[2-(2,4,5-trichlorophenoxy)acetyl]amino}phenyl)-2-thiophenecarboxamide](/img/structure/B3544371.png)
![N~2~-(4-iodophenyl)-N~2~-(methylsulfonyl)-N~1~-[3-(methylthio)phenyl]glycinamide](/img/structure/B3544376.png)
![5-[(5-methyl-2-furyl)methylene]-3-[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]-1,3-thiazolidine-2,4-dione](/img/structure/B3544379.png)
![4-[benzyl(methylsulfonyl)amino]-N-(3-nitrophenyl)benzamide](/img/structure/B3544392.png)


![N~2~-(2,4-dimethylphenyl)-N~1~-(3-fluorophenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B3544413.png)
![[2-(7-methoxy-5-nitro-1H-indol-3-yl)ethyl]amine hydrochloride](/img/structure/B3544421.png)
![N-(4-{[(4-{[(3-chloro-4-methylphenyl)amino]sulfonyl}phenyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B3544431.png)
![5-bromo-N-[3-chloro-4-(1-piperidinyl)phenyl]-2-furamide](/img/structure/B3544438.png)